Product packaging for Ferric acetylacetonate(Cat. No.:)

Ferric acetylacetonate

Cat. No.: B7757077
M. Wt: 353.17 g/mol
InChI Key: AQBLLJNPHDIAPN-LNTINUHCSA-K
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Description

Ferric Acetylacetonate, formally known as Tris(acetylacetonato)iron(III) or Fe(acac)₃, is a red, air-stable, octahedral coordination complex valued in research and industrial processes for its high solubility in organic solvents and catalytic properties . Its structure, with six equivalent Fe-O bonds and a high-spin Fe³⁺ core, confers stability and makes it a versatile precursor and catalyst . In the field of polymer science , Fe(acac)₃ acts as a key catalyst. It is effective in the ring-opening polymerization of 1,3-benzoxazines and catalyzes the reaction between isocyanates and hydroxyl-terminated polybutadienes, which is critical for producing specialized polyurethanes and elastomers . The mechanism involves the complex coordinating with hydroxyl groups to facilitate the reaction . It also catalyzes the dimerization of isoprene and can promote cross-coupling reactions between dienes and olefins . In materials science and electronics , Fe(acac)₃ serves as a volatile precursor in Chemical Vapor Deposition (CVD) processes. It is instrumental in the single-step synthesis of composite thin films containing carbon nanotubes (CNTs), iron, and iron oxide (Fe₃O₄) in an inert atmosphere, a key process for creating advanced electronic and sensor components . Its role extends to the production of iron oxide nanoparticles and functional magnetic materials via sol-gel processes . This compound is additionally employed as a catalyst and reagent in organic synthesis , for instance, in the reaction of N-sulfonyl oxaziridines with olefins to form 1,3-oxazolidines . It is available in purities ranging from 99% to 99.999% to meet specific experimental requirements . This compound is For Research Use Only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21FeO6 B7757077 Ferric acetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iron(3+);(Z)-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBLLJNPHDIAPN-LNTINUHCSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FeO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051707
Record name Iron(III) acetylacetonate
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Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Dark red powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Iron, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-
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Record name Ferric acetylacetonate
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CAS No.

14024-18-1
Record name Ferric tris(acetoacetonate)
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Record name Iron, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-
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Record name Iron(III) acetylacetonate
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Record name Tris(pentane-2,4-dionato)iron(II)
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Record name FERRIC ACETYLACETONATE
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Synthetic Methodologies and Advanced Preparation Techniques for Ferric Acetylacetonate

Conventional Synthetic Routes and Their Advancements

Conventional methods for synthesizing ferric acetylacetonate (B107027) typically involve the reaction of an iron source with acetylacetone (B45752) in a suitable solvent. These routes are well-established and widely practiced.

Synthesis from Inorganic Iron Salts and Acetylacetone

The most common synthesis of ferric acetylacetonate involves the reaction of an inorganic iron(III) salt, such as ferric chloride (FeCl₃), with acetylacetone (acacH). wikipedia.org The general reaction proceeds by treating the metal salt with acetylacetone. wikipedia.org An added base is often used to facilitate the deprotonation of acetylacetone, shifting the equilibrium towards the formation of the complex. wikipedia.org

FeCl₃ + 3 C₅H₈O₂ + 3 NaOH → Fe(C₅H₇O₂)₃ + 3 NaCl + 3 H₂O

The resulting this compound, a red powder, can be collected by filtration and purified through recrystallization from a suitable solvent like acetone (B3395972) to yield dark-red crystals. sciencemadness.org

ReactantsBaseSolventKey StepsProduct
Iron(III) Chloride (FeCl₃)Potassium Hydroxide (B78521) (KOH)Water, AcetoneDissolution of FeCl₃, addition of base to pH 8, reaction with acetylacetone, filtration, recrystallization. sciencemadness.orgThis compound [Fe(acac)₃]
Iron(III) Salt (M³⁺)Generic BaseOrganic/AqueousProton removal from acacH by base, chelation of Fe³⁺ ion. wikipedia.orgMetal Acetylacetonate [M(acac)z]

Preparation from Iron Oxides and Related Precursors

An alternative route utilizes iron oxides as the starting material. One patented method describes the synthesis of this compound from ferric oxide (Fe₂O₃), ethyl acetoacetate, and acetic anhydride. google.com This process is conducted in the presence of a γ-Al₂O₃ catalyst. google.com

The reaction involves heating the mixture in a three-neck flask equipped with a rectifying column. google.com The temperature is controlled around 120-150°C, and the ethyl acetate (B1210297) generated as a byproduct is distilled off. google.com After several hours, the setup is changed to a reflux condenser for an additional period of heating. google.com The final product, brownish-red this compound crystals, is obtained after cooling, filtration to remove the catalyst and unreacted solids, and crystallization of the filtrate. google.com This method is presented as an environmentally friendly option with readily available raw materials. google.com A 68% yield has been reported for this process. google.com

Synthesis from Iron(III) Hydroxide

A highly efficient method for preparing this compound involves the direct reaction of freshly precipitated iron(III) hydroxide with acetylacetone. researchgate.netrsc.org This approach is noted for producing highly crystalline Fe(acac)₃ in very high yields without the need for a buffer like sodium acetate, which can contaminate the product. researchgate.netrsc.org

The synthesis begins with the preparation of iron(III) hydroxide, typically by precipitating it from an aqueous solution of an iron(III) salt, such as ferric chloride, using a base like ammonia (B1221849) solution. researchgate.netrazi.ac.ir The resulting Fe(OH)₃ precipitate is filtered and washed thoroughly with water to remove any remaining ions, such as chloride. researchgate.netrazi.ac.ir

The moist iron(III) hydroxide is then treated directly with acetylacetone. researchgate.netrazi.ac.ir The mixture is often heated to facilitate the reaction, which is visually indicated by the formation of a dark red color. sciencemadness.orgrazi.ac.ir The reaction is as follows:

Fe(OH)₃ + 3 C₅H₈O₂ → Fe(C₅H₇O₂)₃ + 3 H₂O researchgate.net

After the reaction is complete, the crude this compound is collected and can be purified by recrystallization. sciencemadness.orgrazi.ac.ir This method is considered rapid and advantageous due to the high purity and yield of the final product. researchgate.net

Starting MaterialsKey Reaction StepsReported YieldReference
Iron(III) Chloride, Ammonia Solution, AcetylacetonePrecipitation of Fe(OH)₃, washing, reaction with acetylacetone.Very high yield. researchgate.netrsc.org researchgate.net
FeCl₃·6H₂O, NH₃ solution, AcetylacetonePrecipitation of iron hydroxide at 50°C, washing, heating with acetylacetone to 80°C, recrystallization.Not specified. razi.ac.ir

Novel and Specialized Synthetic Approaches

Beyond conventional solution-based methods, specialized techniques have been developed for the synthesis of this compound, offering advantages such as solvent-free conditions and unique product morphologies.

Mechanically Activated Solid-State Reactions

Mechanochemistry, which uses mechanical force to induce chemical reactions, provides a solvent-free route for synthesizing this compound. researchgate.netnih.gov This solid-phase synthesis is achieved through the mechanical treatment of solid iron(III) chloride and sodium acetylacetonate in a vibratory ball mill. researchgate.netresearchgate.net

The interaction proceeds through the formation of an activated intermediate mixture. researchgate.net With continued mechanical activation or subsequent heating, this mixture converts into the final products: this compound and sodium chloride. researchgate.net Research has shown that under optimal milling conditions, the yield of this compound can reach approximately 80%. researchgate.netresearchgate.net A significant finding is that after a preliminary period of mechanical activation, the reaction can proceed in a self-propagating mode, which is a characteristic of some highly exothermic solid-state reactions. researchgate.netresearchgate.net

ReactantsTechniqueKey FindingsReported Yield
Iron(III) Chloride (solid)Vibratory Ball MillingIntermediate formation of an activated mixture; reaction can be self-propagating after initial activation. researchgate.net~80% researchgate.netresearchgate.net
Sodium Acetylacetonate (solid)

Laser-Assisted Synthesis utilizing this compound Solutions

Laser-assisted synthesis is not a method for producing this compound itself, but rather a technique that uses this compound as a precursor to create other advanced materials, particularly iron-based nanoparticles. researchgate.netmdpi.com In this process, a solution of this compound is irradiated with a high-energy laser, causing its decomposition and the subsequent formation of nanoparticles. researchgate.neti-repository.net

For instance, femtosecond laser irradiation of a this compound solution has been used to synthesize single-nanometer-sized iron oxide nanoparticles. researchgate.net Another approach, laser pyrolysis, involves nebulizing a solution of Fe(acac)₃ (e.g., in pyridine (B92270) or toluene) to form an aerosol, which is then decomposed by a CO₂ laser beam. mdpi.comnih.gov This technique is effective for producing carbon-encapsulated iron-based nanoparticles, where the solvent serves as the carbon source for the shell. nih.gov The properties of the resulting nanoparticles can be controlled by adjusting parameters such as the precursor concentration and the laser power. mdpi.comnih.gov This method is valued for its ability to produce high-purity, crystalline nanoparticles with uniform size distributions. nih.gov

PrecursorTechniqueSolvent/MediumProduct
This compoundFemtosecond Laser IrradiationNot specified.Iron Oxide Nanoparticles researchgate.net
This compoundLaser PyrolysisPyridineCarbon/Nitrogen/Iron Nanoparticles mdpi.com
This compound, Platinum (II) acetylacetonateLaser PyrolysisTolueneCarbon-encapsulated Pt-Co Alloy Nanoparticles nih.gov

Green Chemistry Approaches in this compound Synthesis

In alignment with the principles of green chemistry, several methods have been developed to synthesize this compound with reduced environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key methodologies include aqueous synthesis and solvent-free mechanochemical reactions. While techniques like microwave-assisted synthesis and the use of deep eutectic solvents (DES) are prominent in green chemistry, their application has primarily been in reactions using this compound as a precursor or catalyst, rather than for its direct synthesis. nih.govtechconnect.orgaip.orgmdpi.comrsc.orgacs.org

Aqueous Synthesis from Ferric Hydroxide

Fe(OH)₃ + 3CH₃COCH₂COCH₃ → Fe(CH₃COCHCOCH₃)₃ + 3H₂O researchgate.net

This method is not only efficient but also simplifies the purification process, as the product is insoluble in water and can be easily separated. sciencemadness.org

Mechanochemical Synthesis

Mechanochemistry offers a solvent-free route to this compound through the mechanical activation of solid-state reactants. This technique involves the high-energy milling of anhydrous iron(III) chloride and sodium acetylacetonate. researchgate.netresearchgate.net The solid-phase interaction is induced by the mechanical treatment in a vibratory ball mill, leading to the formation of this compound and sodium chloride. researchgate.net Research has shown that this interaction can proceed in a self-propagating mode after an initial period of mechanical activation. researchgate.netresearchgate.net The yield of this compound under optimal conditions is reported to be around 77-80%. researchgate.net The product can then be isolated from the reaction mixture by sublimation. researchgate.net

Green Synthesis MethodReactantsSolventKey ConditionsYieldKey Advantages
Aqueous Synthesis Ferric hydroxide, AcetylacetoneWaterReaction of freshly precipitated Fe(OH)₃ with acetylacetone. researchgate.netHighAvoids organic solvents and buffers; simplifies product purification. researchgate.netrsc.org
Mechanochemical Synthesis Anhydrous iron(III) chloride, Sodium acetylacetonateNone (Solvent-free)Mechanical treatment in a vibratory ball mill. researchgate.net~80%Solvent-free process; can be self-propagating. researchgate.netresearchgate.net

Utilizing Ion-Exchange Resins for this compound Formation

An advanced and efficient method for the synthesis of this compound involves the use of ion-exchange resins. This technique leverages the principles of ion exchange to facilitate the reaction in a controlled manner, leading to a high-purity product.

The process typically employs a strong acid cation exchanger, such as Amberlyst 15, in its iron(III) form. oup.com The synthesis is carried out by reacting the iron(III)-loaded resin with acetylacetone. oup.com It has been found that the quantitative removal of ferric ions from the resin to form tris(acetylacetonato)iron(III) is effectively achieved by the addition of a small amount of a pyridine-water mixture to the resin in an acetylacetone medium. oup.com

The proposed mechanism involves two potential pathways. In the first, it is anticipated that the metal ions on the resin are exchanged with protons liberated from the acetylacetone, which are then adsorbed onto the resin. oup.com

(RSO₃)₃Fe + 3H(acac) → 3RSO₃H + Fe(acac)₃ (where R is the resin matrix) oup.com

However, experimental evidence suggests a more complex and effective mechanism is at play when a pyridine-water mixture is used. In this scenario, the ferric ions are quantitatively removed from the resin, and in their place, pyridinium (B92312) ions are adsorbed. oup.com This reaction has been successfully applied to synthesize this compound in over 95% yield. oup.com The high yield and purity of the product make this an attractive method, demonstrating the utility of ion-exchange resins in the synthesis of metal chelate compounds.

Ion-Exchange Synthesis
Resin Type Strong acid cation exchanger (e.g., Amberlyst 15) oup.com
Form of Resin Iron(III)-form oup.com
Reactants Iron(III)-form resin, Acetylacetone oup.com
Additive/Promoter Pyridine-water mixture oup.com
Yield >95% oup.com
Mechanism Ferric ions are removed from the resin by acetylacetone to form Fe(acac)₃, with pyridinium ions being adsorbed onto the resin in their place. oup.com
Product Isolation Filtration to separate the resin, followed by evaporation of excess solvent and purification of the crude product. oup.com

Catalytic Applications in Organic Transformations

Overview of Ferric Acetylacetonate (B107027) as a Catalyst in Chemical Synthesis

Ferric acetylacetonate, formally known as tris(acetylacetonato)iron(III) or Fe(acac)₃, is a highly versatile and indispensable coordination complex in the field of organic synthesis. thieme-connect.comscite.ai Its utility stems from its stability, good solubility in nonpolar organic solvents, and its ability to act as a potent catalyst or precatalyst in a wide array of chemical transformations. thieme-connect.comnbinno.comresearchgate.net The applications of Fe(acac)₃ are extensive, ranging from facilitating cross-coupling reactions to serving as a Lewis acid. thieme-connect.comthieme-connect.de

As a catalyst, this compound is valued for its capacity to enable a variety of organic reactions with enhanced efficiency and selectivity. nbinno.com It has proven effective in catalyzing the formation of crucial carbon-carbon bonds, for instance, in the reaction between aryl Grignard reagents and alkyl halides. It is also instrumental in polymerization reactions, such as the ring-opening polymerization of 1,3-benzoxazine. wikipedia.org The catalytic activity of Fe(acac)₃ extends to numerous other processes, including hydrogen atom transfer, oxidations, and radical transformations. thieme-connect.comthieme-connect.de Its role as a precursor for other catalytically active iron species is also a significant aspect of its application in synthesis. researchgate.netatamanchemicals.com The broad spectrum of its catalytic capabilities has positioned this compound as a key reagent in both methodological studies and the total synthesis of complex natural products and medicinally relevant structures. thieme-connect.comthieme-connect.de

Radical and Oxidation Catalysis Mediated by this compound

This compound, in combination with reducing agents like silanes, has emerged as an efficient catalyst for mediating radical reactions through hydrogen atom transfer (HAT). thieme-connect.deub.edu This process typically involves the in situ generation of an iron hydride species, which then acts as a hydrogen atom donor. thieme-connect.deub.edu This catalytic system is particularly effective for the reductive mediation of radical reactions. thieme-connect.de The HAT process initiates the transformation of electron-rich or non-activated olefins into reactive intermediates, paving the way for subsequent chemical modifications. thieme-connect.de This methodology has been successfully applied to both intra- and intermolecular coupling reactions, for example, the coupling of alkenes with hydrazones to form new carbon-carbon bonds. ub.edu

Beyond HAT-initiated reactions, this compound is a prominent catalyst in a variety of oxidation and radical transformation reactions. thieme-connect.comthieme-connect.de It can facilitate the Wacker-type oxidation of olefins to ketones at room temperature. nih.gov A proposed radical mechanism for this transformation is supported by the observation that the reaction is inhibited in the presence of TEMPO, a radical scavenger. nih.gov Fe(acac)₃ also catalyzes the decarboxylative C(sp²)-C(sp³) coupling reaction through the oxidation of a C-H bond adjacent to an oxygen atom, allowing for the selective transformation of cyclic ethers into alkenylation products. researchgate.net These reactions are believed to proceed through a radical oxidative coupling process. researchgate.net

The versatility of Fe(acac)₃ in radical chemistry is further demonstrated by its use in the intramolecular alkoxylation of C-H bonds to synthesize O-heterocycles. nih.gov This reaction is thought to proceed via the formation of a vinylic carboradical. nih.gov The ability of this compound to promote such a wide range of oxidative and radical processes underscores its importance in modern organic synthesis. thieme-connect.comnbinno.com

In recent years, this compound has been successfully employed as a photocatalyst in visible-light-mediated oxidative processes. acs.orgnih.govnih.gov This approach offers a milder and more sustainable alternative to traditional oxidation methods. organic-chemistry.org A notable application is the oxidative ring-opening of cyclic ethers and acetals, which proceeds with high efficiency under visible light irradiation in the presence of Fe(acac)₃. acs.orgnih.govnih.gov This photocatalytic radical chemistry allows for the functionalization of relatively inert cyclic ethers into valuable synthetic intermediates. acs.orgnih.govnih.gov

The proposed mechanism involves the light-induced ligand-to-metal charge transfer (LMCT) in Fe(acac)₃, which initiates a radical chain process. nih.govorganic-chemistry.org Specifically, under visible light, Fe(acac)₃ can enter an excited state, leading to the release of an acetylacetonate radical. acs.orgnih.gov In the presence of a co-oxidant like bromotrichloromethane (B165885) (BrCCl₃), the excited catalyst can be oxidatively quenched, generating a trichloromethyl radical that propagates the reaction. acs.orgorganic-chemistry.org This methodology highlights the potential of simple iron complexes to initiate redox processes from their excited states. acs.orgnih.govnih.gov

Table 1: Examples of Visible-Light Mediated Oxidative Ring Opening of Cyclic Ethers Catalyzed by this compound Data sourced from Organic Letters, 2022. organic-chemistry.org

SubstrateProductYield (%)
Tetrahydrofuran4-Bromobutyl formate85
2-Methyltetrahydrofuran4-Bromopentyl formate92
Tetrahydropyran5-Bromopentyl formate78
1,3-Dioxolane2-Bromoethyl formate95

While detailed research findings on the specific role of this compound in autoxidation catalysis within polymer systems are less extensively documented in the provided search results, its general application as a catalyst in polymerization is noted. wikipedia.org It is used to catalyze polymerization reactions, including the ring-opening polymerization of 1,3-benzoxazine and the polymerization of methyl methacrylate. Given its established role in promoting oxidation and radical reactions, it is plausible that Fe(acac)₃ could act as an initiator or catalyst in the autoxidation of polymers, a process that typically involves radical chain reactions with molecular oxygen. However, specific studies detailing the mechanisms and outcomes of Fe(acac)₃-catalyzed autoxidation in various polymer systems were not prominent in the search results.

Specific Organic Reactions Catalyzed by this compound

This compound catalyzes a broad spectrum of specific organic reactions, demonstrating its versatility as a catalyst. thieme-connect.comthieme-connect.de

One of the most significant applications is in cross-coupling reactions . thieme-connect.comresearchgate.net It effectively catalyzes the coupling of Grignard reagents with various electrophiles, including acyl chlorides to form ketones, and alkenyl halides to produce substituted alkenes with high stereoselectivity. researchgate.netresearchgate.net It also promotes the coupling of Grignard reagents with imidoyl chlorides. researchgate.net These iron-catalyzed cross-coupling reactions provide a valuable and more sustainable alternative to traditional palladium- or nickel-catalyzed methods. researchgate.netacs.org

Fe(acac)₃ is also utilized in addition reactions . For instance, it catalyzes the conjugate addition of Grignard reagents to α,β-unsaturated ketones. Furthermore, it is employed in cyclization and rearrangement reactions . wikipedia.org An example is the dimerization of isoprene (B109036) to yield a mixture of dimethyl-cyclooctadienes. wikipedia.org It also catalyzes the ring-opening polymerization of 1,3-benzoxazine. wikipedia.org Another notable application is in the synthesis of 1,3-oxazolidine products from the reaction of N-sulfonyl oxaziridines with olefins. wikipedia.org

The catalytic activity of this compound also extends to imination reactions , such as the Fe(III)-catalyzed imination of sulfoxides and sulfides with sulfonylamides. researchgate.netresearchgate.net

Table 2: Selected Organic Reactions Catalyzed by this compound

Reaction TypeReactantsProductReference
Cross-CouplingAcyl chloride + Grignard reagentKetone researchgate.net, researchgate.net
Cross-CouplingAlkenyl halide + Grignard reagentSubstituted alkene researchgate.net
DimerizationIsoprene1,5- and 2,5-dimethyl-1,5-cyclooctadiene wikipedia.org
CycloadditionN-sulfonyl oxaziridine (B8769555) + Olefin1,3-Oxazolidine wikipedia.org
IminationSulfoxide/Sulfide (B99878) + SulfonylamideSulfoximine/Sulfilimine researchgate.net, researchgate.net

This compound as a Lewis Acid Catalyst

The electron-deficient nature of the iron(III) center in this compound allows it to function as an effective Lewis acid catalyst in numerous organic reactions. rsc.org In this role, it can activate substrates by accepting electron density, thereby facilitating subsequent transformations. youtube.com

A notable example of its application as a Lewis acid is in the regio- and site-selective acylation of diols, including those found in complex carbohydrates. In this process, the Fe(acac)₃ catalyst is believed to coordinate with a 1,2-cis-diol in the substrate to form a cyclic dioxolane-type intermediate. This coordination activates one of the hydroxyl groups over the other, allowing for its selective reaction with an acylating agent. This method provides high yields and selectivities, offering a distinct advantage in the complex field of carbohydrate chemistry. This Lewis acidic character is also harnessed in polymerization, cross-coupling, and Grignard reactions. rsc.org

Role As a Precursor in Advanced Materials Synthesis

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Applications

Fe(acac)₃ is a classic and effective precursor for Metal-Organic Chemical Vapor Deposition (MOCVD), a subset of CVD, and related gas-phase deposition techniques like Atomic Layer Deposition (ALD). mdpi.com Its volatility and ability to decompose cleanly at elevated temperatures are crucial for these processes, which rely on the transport of a metal-containing vapor to a substrate surface to form a thin film. mdpi.comresearchgate.net The choice of solvent and deposition temperature can significantly influence the composition and quality of the resulting films, allowing for the deposition of metals, metal oxides, or even metal carbides. researchgate.net

Ferric acetylacetonate (B107027) is frequently used to deposit iron oxide thin films via techniques like metal-organic deposition (MOD) and spray pyrolysis. iitb.ac.inresearchgate.netresearchgate.net In a typical MOD process, a solution of Fe(acac)₃ is applied to a substrate, followed by pyrolysis and annealing in air. researchgate.net The annealing temperature plays a critical role in determining the crystalline phase and properties of the resulting film.

Research has shown that films annealed at lower temperatures (around 365–400°C) tend to be amorphous or consist of the γ-Fe₂O₃ (maghemite) phase. iitb.ac.in As the sintering temperature is increased to 600–800°C, a phase transformation occurs, resulting in the formation of crystalline α-Fe₂O₃ (hematite). iitb.ac.in These α-Fe₂O₃ films have demonstrated photocatalytic activity, for instance, in the degradation of aqueous phenol (B47542) solutions under visible light illumination. iitb.ac.inresearchgate.net

Table 1: Influence of Annealing Temperature on Iron Oxide Film Properties

Annealing Temperature (°C) Resulting Primary Phase Key Characteristics
365 - 400 Amorphous / γ-Fe₂O₃ Initial phase post-decomposition. iitb.ac.in

A notable application of Fe(acac)₃ is in the single-step synthesis of complex nanocomposite films. Using MOCVD with ferric acetylacetonate as the sole precursor, it is possible to create a composite material consisting of carbon nanotubes (CNTs), metallic iron (Fe), and iron oxide (Fe₃O₄). cambridge.orgresearchgate.net This process is typically carried out in an inert argon atmosphere at temperatures ranging from 600°C to 800°C and low pressures (5-30 torr). cambridge.orgresearchgate.net

The Fe(acac)₃ decomposes to provide the iron catalyst necessary for CNT growth, while also serving as the source for both the iron and iron oxide components of the matrix. researchgate.net The co-deposited carbon can protect the elemental iron particles from oxidation. researchgate.net Such composite films have potential applications as electrode materials in energy storage devices like lithium-ion batteries and supercapacitors. cambridge.org

This compound serves as a precursor for fabricating iron pyrite (B73398) (FeS₂, cubic) thin films, a promising material for thin-film solar cells. nrel.govnih.govresearchgate.net In this method, an Fe(acac)₃ molecular ink is deposited via a solution-phase process onto a substrate. nrel.govnih.gov This is followed by a multi-step annealing process, first in air and then under H₂S and sulfur gas at temperatures up to 550°C. nrel.govnih.gov This sequential annealing converts the iron precursor into phase-pure, large-grained, and uniform polycrystalline pyrite films. nrel.govnih.gov Characterization of these films has revealed that while they may contain some impurities, the process effectively eliminates other iron sulfide (B99878) phases like marcasite, yielding the desired cubic FeS₂. semanticscholar.org

Thermal Decomposition Routes for Nanomaterial Synthesis

The thermal decomposition of Fe(acac)₃ is a powerful and widely utilized method for synthesizing high-quality iron oxide nanoparticles with a high degree of control over their physical characteristics. ub.eduscience.govnih.govnih.gov This technique involves heating the precursor in a high-boiling point organic solvent in the presence of stabilizing surfactants. nih.govrsc.org The method is lauded for its ability to produce monodisperse nanoparticles with tunable sizes and high crystallinity. nih.govconsensus.app

By carefully controlling the reaction, the thermal decomposition of this compound can yield iron oxide nanoparticles of various phases, sizes, and shapes. ub.eduresearchgate.net For instance, monodisperse FeO (wüstite) nanoparticles can be synthesized, which can then be converted into other iron oxide phases like Fe₃O₄ (magnetite). researchgate.net The size of the nanoparticles is highly tunable, with reports showing successful synthesis of particles ranging from 3 nm to 100 nm in diameter. nih.govresearchgate.net

The morphology of the nanoparticles can also be controlled. For example, reductive decomposition of Fe(acac)₃ can produce either spherical or truncated octahedral FeO nanoparticles. researchgate.net The high crystallinity and uniformity of the nanoparticles produced by this method make them suitable for applications in fields such as magnetic resonance imaging (MRI) and catalysis. nih.gov

The final characteristics of the iron oxide nanoparticles are highly dependent on the specific reaction conditions employed during the thermal decomposition of Fe(acac)₃. ub.eduredalyc.org Key parameters that can be adjusted to tune the outcome include the type and concentration of surfactants, the choice of solvent, the reaction temperature, and the presence of other coordinating agents or alcohols. ub.eduscience.govrsc.org

Surfactants: Oleic acid and oleylamine (B85491) are commonly used as surfactants. They play a crucial role in stabilizing the nanoparticles, preventing agglomeration, and controlling their growth and final shape. science.govredalyc.org The amount of surfactant can influence the particle shape and can affect sintering during subsequent annealing processes. redalyc.org

Solvents and Additives: High-boiling point solvents like 1-octadecene (B91540) are frequently used to enable the high reaction temperatures required for precursor decomposition. ub.edursc.org Additives such as 1,2-hexadecanediol (B1668426) or other alcohols can mediate the nucleation and growth of the particles, influencing their size and composition. ub.eduscience.gov Studies have shown that less expensive alcohols like 1,2-octanediol (B41855) and cyclohexanol (B46403) can be effective substitutes for 1,2-hexadecanediol, providing a more economical synthesis route. science.govnih.gov

Temperature: The reaction temperature directly impacts the precursor decomposition rate and the subsequent nucleation and growth of the nanoparticles. rsc.org Varying the temperature can be used to control the final particle size, though the relationship is complex and also depends on other factors like residence time in continuous flow reactors. rsc.org

Precursor Ligation: The ligands on the iron precursor itself can affect the reaction. The acetylacetonate ligands on Fe(acac)₃ appear to prevent the reduction of Fe(III) to Fe(II) during synthesis, which can help avoid the formation of unwanted wüstite (FeO) phases and influence the crystalline structure of the resulting spinel iron oxide nanoparticles. acs.org

Table 2: Effect of Reaction Parameters on Iron Oxide Nanoparticle Synthesis

Parameter Role / Effect Example
Surfactants Control particle growth, prevent agglomeration, influence shape. science.govredalyc.org Oleic acid, Oleylamine. science.govredalyc.org
Solvent Provides high-temperature reaction medium. ub.edursc.org 1-octadecene. ub.edursc.org
Additives Mediate nucleation and growth, affecting size and composition. ub.eduscience.gov 1,2-hexadecanediol, 1,2-octanediol. ub.eduscience.gov

| Temperature | Influences decomposition rate and particle size. rsc.org | Increasing temperature can increase precursor conversion. rsc.org |

Role as a Precursor in Metal-Organic Framework (MOF) Synthesis

This compound, Fe(acac)3, serves as a versatile and effective iron source in the synthesis of iron-containing Metal-Organic Frameworks (MOFs). sigmaaldrich.com Its utility stems from its solubility in organic solvents and its ability to act as a precursor under various synthetic conditions, including more environmentally benign aqueous routes. researchgate.netscispace.com This allows for the formation of diverse MOF structures and facilitates the introduction of iron centers for specific functional applications.

Direct Integration into MOF Structures

This compound is utilized as a direct precursor for the metal nodes in the solvothermal and room-temperature synthesis of various MOFs. This approach involves reacting Fe(acac)3 with organic linkers to assemble the porous framework. A notable example is the aqueous synthesis of MIL-88A, a well-known iron-based MOF. researchgate.netscispace.com In this method, Fe(acac)3 is used as an alternative to conventional iron salts like chlorides or nitrates, which can be corrosive and pose toxicity hazards. researchgate.net The use of metal acetylacetonates (B15086760) is considered a greener approach to MOF synthesis. researchgate.net

The synthesis of MIL-88A from Fe(acac)3 can be achieved in water at room temperature, which is advantageous for scaling up production under mild conditions. researchgate.netscispace.com However, this method can present challenges, including higher precursor costs compared to traditional iron salts, longer reaction times (e.g., 72 hours), and potentially lower yields and crystallinity of the final product. researchgate.net Despite these limitations, the ability to synthesize MOFs in an aqueous environment at ambient temperature highlights the potential of this compound as a key precursor in sustainable materials chemistry. researchgate.net

Table 1: Comparison of Synthesis Parameters for MIL-88A Using Different Iron Precursors.
ParameterThis compound (Fe(acac)3)Conventional Iron Salts (e.g., FeCl3)Reference
SolventWaterWater or Organic Solvents researchgate.net
TemperatureRoom TemperatureOften elevated temperatures (Hydrothermal/Solvothermal) researchgate.net
Reaction TimeLong (e.g., 72 hours)Varies, can be shorter researchgate.net
Yield~60%Typically higher scispace.com
AdvantagesGreener synthesis, mild conditionsLow cost, well-established methods researchgate.net
DisadvantagesHigher cost, lower yield/crystallinityCorrosive precursors, potential toxicity researchgate.net

Functionalization of MOFs via this compound Incorporation

Beyond its role in the de novo synthesis of MOFs, this compound is also employed in the post-synthetic modification (PSM) of existing frameworks. researchgate.netresearchgate.net PSM allows for the introduction of new functionalities or metal centers into a pre-synthesized MOF, thereby tailoring its properties for specific applications. mit.edu

One such application involves grafting iron complexes onto the nodes of a MOF. For instance, Fe(acac)3 has been used to functionalize the zirconium-based MOF, MOF-808. researchgate.net In this process, the this compound complex is incorporated into the hydroxyl (-OH) groups present on the Zr6 nodes of the framework. This modification is achieved by heating the guest-free MOF-808 with Fe(acac)3 and triethylamine (B128534) in dimethylformamide, resulting in a stable Fe-MOF-808 where [Fe(acac)2]+ moieties are immobilized to the cluster via oxo bridges. researchgate.net This incorporation of iron acetylacetonate decorates the inner pore surface, which can introduce new catalytic or adsorptive properties to the parent MOF. researchgate.net Similarly, IR-MOF-3 has been modified post-synthetically to create an IR-MOF-3-ILOAc-Fe(acac)3 catalyst, demonstrating the versatility of Fe(acac)3 in creating functional, heterogeneous catalysts. researchgate.net

Other Material Synthesis Applications

The utility of this compound as a precursor extends beyond MOFs to the fabrication of other advanced materials, including composite films and functionalized polymers. Its thermal decomposition properties and compatibility with various matrices make it a valuable component in materials science.

Composite Film Formation

This compound is a widely used precursor for the deposition of iron-containing thin films through methods such as metal-organic chemical vapor deposition (MOCVD) and metal-organic deposition (MOD). researchgate.netiitb.ac.in These techniques rely on the thermal decomposition of the Fe(acac)3 precursor to form iron oxide or other iron-based materials on a substrate.

For example, iron oxide thin films have been prepared by depositing a solution of Fe(acac)3 onto a fused quartz substrate, followed by sintering at elevated temperatures (365–800°C). researchgate.netiitb.ac.in The annealing temperature dictates the crystalline phase of the resulting iron oxide; amorphous γ-Fe2O3 tends to form at lower temperatures (around 365–400°C), which then transforms into the more crystalline α-Fe2O3 phase at higher temperatures (600–800°C). researchgate.netiitb.ac.in These iron oxide films have demonstrated potential applications in photocatalysis. researchgate.netiitb.ac.in Furthermore, Fe(acac)3 has been utilized as a molecular ink to synthesize iron pyrite (FeS2) thin films, which are of interest for photovoltaic applications. mattlawgroup.org The process involves depositing the Fe(acac)3 ink and subsequent annealing in a controlled atmosphere. mattlawgroup.org Laser-assisted deposition from a liquid solution of this compound has also been shown to produce thin metal films on transparent substrates. spiedigitallibrary.org

Table 2: Influence of Annealing Temperature on Iron Oxide Film Properties from Fe(acac)3 Precursor.
Annealing Temperature (°C)Resulting Iron Oxide PhaseKey CharacteristicsReference
365–400Mainly amorphous γ-Fe2O3Initial phase formation researchgate.netiitb.ac.in
600–800Mainly crystalline α-Fe2O3Phase transformation, increased crystallinity researchgate.netiitb.ac.in

Polymer Matrix Integration for Enhanced Properties

This compound can be integrated into polymer matrices to create composite materials with enhanced functional properties. Its role can be multifaceted, acting as a cross-linking agent, a source for in-situ nanoparticle formation, or a porogen.

A significant application is in the development of polyimide membranes for gas separation. researchgate.net In this context, this compound (FeAc) serves a dual purpose: the iron(III) ion, with its high charge density, acts as a cross-linker for the polymer chains, which restricts their mobility and improves gas selectivity. researchgate.net Simultaneously, the organic acetylacetonate ligands improve the compatibility between the organic polymer and the inorganic iron species. Upon thermal annealing, these organic ligands are removed, creating additional free volume or micropores within the polymer matrix. researchgate.net This dual function as both a cross-linker and a micropore former leads to an increase in both gas permeability and selectivity. researchgate.net For instance, FeAc-crosslinked polyimide membranes have shown a 126% enhancement in CO2/CH4 selectivity and a 29% increase in CO2 permeability. researchgate.net It is also used as an iron precursor for synthesizing Fe3O4/carbon composite fibers, which are used in high-performance anode materials for lithium-ion batteries. sigmaaldrich.com

Mechanistic and Kinetic Investigations of Ferric Acetylacetonate Reactions

Reaction Mechanism Elucidation in Catalytic Processes

The catalytic activity of ferric acetylacetonate (B107027) is central to its application in organic synthesis. Elucidating the reaction mechanisms provides fundamental insights into the catalyst's role in activating substrates and facilitating bond formation.

Ferric acetylacetonate has emerged as an effective catalyst for C-H activation and oxidation reactions, often proceeding through radical-mediated pathways. In the intramolecular C-H alkoxylation of α-diazo-β-ketoesters, mechanistic studies suggest a pathway involving the formation of a vinylic carboradical. nih.gov This radical intermediate is proposed to mediate a proximal hydrogen atom abstraction, which is then followed by a rapid radical recombination step to form the C–O bond. nih.gov

Two potential mechanisms are often considered for the initial C-H activation step, particularly for reactions showing heightened reactivity toward electron-rich tertiary C-H bonds:

A radical-type hydrogen atom abstraction characterized by significant electron transfer in the transition state. nih.gov

A heterolytic C-H bond cleavage via a hydride abstraction pathway. nih.gov

In some iron-catalyzed C-H activation reactions, deuterium-labeling experiments have supported a hydrogen-abstraction mechanism, indicating that this is a crucial step in the catalytic cycle. researchgate.net The selectivity and reactivity observed in these reactions are often more consistent with the formation of organoiron intermediates rather than pathways involving free radicals. researchgate.net The choice between different mechanistic pathways, such as σ-bond metathesis or ligand-to-ligand hydrogen transfer, often depends on the specific reaction conditions and the nature of the directing groups involved. acs.orgnih.gov

This compound is an effective catalyst for the formation of urethanes from isocyanates and alcohols. tandfonline.comresearchgate.net In situ FT-IR spectroscopy has been employed to study the reaction between phenyl isocyanate and 1,2-propylene glycol, revealing key mechanistic details. tandfonline.comresearchgate.net

A proposed mechanism suggests that the catalytic cycle begins with the coordination of the alcohol to the this compound complex. This is followed by the coordination of the isocyanate, leading to the formation of an intermediate complex. The reaction then proceeds through a series of steps within this coordination sphere to form the urethane (B1682113) bond and regenerate the catalyst. The specific active species and the nature of the intermediates are subjects of ongoing investigation, but the catalytic effect of Fe(acac)₃ significantly lowers the activation energy of the reaction. tandfonline.comresearchgate.net The rate of urethane formation is influenced by both the catalyst concentration and the reaction temperature. tandfonline.comresearchgate.net

ParameterObservation in Fe(acac)₃ Catalyzed Urethane Formation
Reactants Phenyl isocyanate and 1,2-propylene glycol
Catalyst This compound (Fe(acac)₃)
Monitoring Technique In situ FT-IR Spectroscopy
Key Finding A turning point in the reaction rate was observed as temperature decreased, which was independent of the Fe(acac)₃ concentration.
Proposed Mechanism Involves the formation of an intermediate complex with the reactants coordinated to the iron center.

This table summarizes key findings from the study of urethane formation catalyzed by this compound. tandfonline.comresearchgate.net

Under visible light irradiation, this compound can initiate photocatalytic reactions. Upon absorbing a photon, Fe(acac)₃ can be excited to a ligand-to-metal charge transfer (LMCT) state. acs.org This excited state, *[Fe(acac)₃], is a key intermediate in subsequent steps.

In the oxidative fragmentation of cyclic ethers and acetals, a proposed mechanism begins with the formation of this ⁴LMCT state. acs.org The excited catalyst is then oxidatively quenched by a reagent such as bromotrichloromethane (B165885) (BrCCl₃). This quenching step results in the mesolytic cleavage of the Br-CCl₃ bond, generating a trichloromethyl radical (•CCl₃) and a bromide ion. The highly reactive •CCl₃ radical then abstracts a hydrogen atom from the substrate, initiating a radical propagation chain that leads to the final product. acs.org The catalytic cycle is closed by the single-electron transfer (SET) oxidation of a nucleophilic radical intermediate by the highly oxidizing [Fe(acac)₃]⁺ species, which regenerates the Fe(acac)₃ catalyst. acs.org

StepDescription of Photocatalytic Pathway
1. Photoexcitation Fe(acac)₃ absorbs visible light, forming an excited ⁴LMCT state, [Fe(acac)₃].
2. Oxidative Quenching [Fe(acac)₃] is quenched by BrCCl₃, generating a trichloromethyl radical (•CCl₃).
3. Hydrogen Abstraction The •CCl₃ radical abstracts an α-hydrogen from the ether or acetal (B89532) substrate.
4. Radical Propagation A radical intermediate abstracts a bromine atom from BrCCl₃, propagating the radical chain.
5. Catalyst Regeneration The resulting [Fe(acac)₃]⁺ is reduced back to Fe(acac)₃ by a nucleophilic radical intermediate, closing the catalytic cycle.

This table outlines the proposed mechanistic steps in the photocatalytic oxidative fragmentation of ethers and acetals using Fe(acac)₃. acs.org

Kinetics of Ligand Exchange Reactions

The exchange of acetylacetonate ligands in Fe(acac)₃ with other ligands is a fundamental process that influences its reactivity and catalytic activity. Kinetic studies of these exchange reactions provide insight into the lability of the complex and the factors that govern its stability.

Kinetic studies on the ligand exchange of tris(β-diketonato)iron(III) complexes have shown that the reactions are typically first-order with respect to the iron complex. journals.co.za The rate-determining step is generally considered to occur before the replacement of the first ligand. journals.co.za

For the exchange of Fe(acac)₃ in acetylacetone (B45752), the rate-determining steps are proposed to involve the formation of an intermediate that contains a one-ended (monodentate) acetylacetonate ligand. oup.com This intermediate can then react with an incoming acetylacetone molecule. The formation of this intermediate with a dangling ligand is a key step in both dissociative (D) and interchange (Id) mechanisms. journals.co.za In the D mechanism, a chelate ring opens in a rate-limiting step, creating a five-coordinate intermediate which is then attacked by the incoming ligand. journals.co.za In the Id mechanism, the incoming ligand attacks the complex in a rapidly established pre-equilibrium, followed by an inner-sphere exchange of the ligands where proton transfer can be the controlling factor. journals.co.za

The solvent environment can significantly impact the kinetics of ligand exchange reactions. Studies conducted in non-polar, non-coordinating solvents like carbon tetrachloride aim to minimize direct solvent participation in the mechanism, allowing for a clearer understanding of the intrinsic reactivity of the ligands themselves. journals.co.zaoup.com

PathwayRate Constant (10.2 °C)ΔH‡ (kcal mol⁻¹)ΔS‡ (cal K⁻¹ mol⁻¹)
Water-Independent (kₐ) (8.9 ± 1.2) × 10⁻⁴ s⁻¹14.4 ± 0.9-22 ± 3
Water-Catalyzed (kₑ) (2.22 ± 0.20) × 10⁻² M⁻¹ s⁻¹16.9 ± 0.4-6.1 ± 1.3

This table presents the kinetic and activation parameters for the ligand exchange of Tris(acetylacetonato)iron(III) in acetylacetone, highlighting the influence of water. oup.com

Thermal Decomposition Kinetics and Pathways

The thermal decomposition of this compound, Fe(acac)₃, is a critical process, particularly in the synthesis of iron-based nanomaterials and films. This process involves the breakdown of the coordination complex at elevated temperatures, leading to the formation of various iron oxides or metallic iron, depending on the experimental conditions. The decomposition pathway is not straightforward and can be influenced by a multitude of factors, including the surrounding atmosphere, heating rate, and the presence of other chemical species. Understanding the kinetics and mechanisms of this decomposition is essential for controlling the composition, phase, and morphology of the resulting materials.

Decomposition Profiles and Associated Energetics

The thermal degradation of this compound has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide insights into the temperature ranges of decomposition, the associated weight loss, and the energetic changes (endothermic or exothermic) that occur.

In an inert atmosphere, the decomposition of Fe(acac)₃ typically begins at approximately 186°C. researchgate.net TGA thermograms show a significant weight loss of around 76% occurring in a temperature range of 186°C to 680°C. researchgate.net The DSC curve corresponding to this process displays a distinct endothermic peak at about 186°C, indicating that energy is absorbed to initiate the breakdown of the complex. researchgate.net The decomposition pathway in air follows a different route. At approximately 361°C, Fe(acac)₃ decomposes to form maghemite (γ-Fe₂O₃), which upon further heating to above 400-500°C, transforms into the more stable hematite (B75146) (α-Fe₂O₃) phase. researchgate.net

The table below summarizes the key thermal events during the decomposition of this compound under different conditions.

ConditionTechniqueOnset Temperature (°C)Peak Temperature (°C)Weight Loss (%)Final Product(s)
Inert AtmosphereTGA/DSC186~186 (endothermic)76Fe₃O₄, Fe
Air Atmosphere--361.49-γ-Fe₂O₃
Air Atmosphere (>400°C)-->500-α-Fe₂O₃
In presence of PANDSC-152.5 (exothermic)~10Amorphous FeO, Fe₂O₃

Data compiled from multiple sources. researchgate.netresearchgate.netqdu.edu.cn

The energetics of the decomposition are complex and can involve both endothermic and exothermic processes. The initial breakdown of the Fe-O bonds requires energy, resulting in the observed endothermic peak. researchgate.net However, subsequent reactions of the liberated acetylacetonate ligands can be exothermic. For instance, in the presence of polyacrylonitrile (B21495) (PAN), an exothermic peak is observed at a lower temperature of 152.5°C, which is attributed to the breaking of the Fe-O bond within the polymer matrix. researchgate.net

Influence of Additives and Environmental Factors on Decomposition

The kinetics and pathways of Fe(acac)₃ decomposition are highly sensitive to the chemical and physical environment. Additives such as polymers, surfactants, and solvents, as well as environmental factors like the surrounding atmosphere and heating rate, can significantly alter the decomposition profile and the final products.

Influence of Additives:

Polymers: When Fe(acac)₃ is mixed with polyacrylonitrile (PAN), its decomposition temperature is lowered. researchgate.net The crystalline iron complex transforms into amorphous iron oxides (FeO and Fe₂O₃) during a pre-oxidation step at 230°C. qdu.edu.cn

Surfactants and Solvents: In the synthesis of iron oxide nanoparticles, surfactants like oleic acid and oleylamine (B85491), and solvents such as 1-octadecene (B91540) are commonly used. ub.edunih.gov The presence of 1,2-hexadecanediol (B1668426), a co-surfactant, has been shown to stabilize the Fe(acac)₃ complex, with its characteristic infrared bands persisting up to 310°C, whereas they vanish at 200°C in its absence. ub.edu This suggests the diol inhibits or delays the decomposition. ub.edu Conversely, the antioxidant nature of solvents like 1-octadecene can also hamper the thermal decomposition, delaying the nucleation and growth of nanoparticles. ub.edu More affordable alcohols, such as 1,2-octanediol (B41855) and cyclohexanol (B46403), have been investigated as cost-effective replacements for 1,2-hexadecanediol. nih.govresearchgate.net

Environmental Factors:

Atmosphere: The composition of the atmosphere is a critical determinant of the final product. Decomposition in an inert (e.g., nitrogen or argon) atmosphere tends to yield magnetite (Fe₃O₄) or metallic iron, depending on the temperature. researchgate.net In contrast, decomposition in the presence of air (an oxidizing environment) leads to the formation of maghemite (γ-Fe₂O₃) and ultimately the most stable iron oxide, hematite (α-Fe₂O₃). researchgate.net

Heating Rate: The rate at which the temperature is increased can influence the morphology and size of the resulting nanoparticles. nih.gov Studies have shown that a higher heating rate (e.g., 5°C/min versus 1°C/min) can favor the formation of cubic-shaped nanoparticles and result in a smaller average particle size. nih.gov

The table below summarizes the effects of various additives and environmental factors on the thermal decomposition of this compound.

FactorSpecific ExampleEffect
Additive Polyacrylonitrile (PAN)Lowers decomposition temperature; promotes formation of amorphous iron oxides. researchgate.netqdu.edu.cn
Additive 1,2-hexadecanediolStabilizes Fe(acac)₃, delaying decomposition to higher temperatures. ub.edu
Additive Oleic Acid / OleylamineAct as surfactants and stabilizers in nanoparticle synthesis. researchgate.net
Environment Inert Atmosphere (N₂, Ar)Favors formation of Fe₃O₄ or Fe. researchgate.net
Environment Air (Oxidizing)Leads to formation of γ-Fe₂O₃ and α-Fe₂O₃. researchgate.net
Environment High Heating RateCan lead to smaller, cubic-shaped nanoparticles. nih.gov
Environment 1-octadecene (Solvent)Can inhibit decomposition due to its antioxidant properties. ub.edu

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy is a cornerstone for analyzing the structural integrity and bonding within the Fe(acac)₃ complex, particularly the interactions involving the acetylacetonate (B107027) ligands and the central metal ion.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups and vibrational modes of the acetylacetonate ligand coordinated to the iron center. The spectrum of Fe(acac)₃ reveals strong absorption bands that are signatures of the chelate ring structure. The coordination of the acetylacetonate anion to the Fe(III) ion results in distinct shifts in the vibrational frequencies compared to the free ligand.

Key vibrational bands observed in the FTIR spectrum of ferric acetylacetonate are attributed to the stretching and bending modes of the C=O and C=C bonds within the delocalized π-electron system of the chelate ring. researchgate.net Specifically, strong peaks are consistently reported in the 1500-1600 cm⁻¹ region, which are assigned to the C=O and C=C stretching vibrations. researchgate.netrazi.ac.ir Other significant peaks correspond to C-H bending and C=C-H vibrations, further confirming the ligand's structure. researchgate.net The lower frequency region of the spectrum contains bands related to the Fe-O stretching modes, which are direct probes of the metal-ligand bond strength.

Table 1: Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹) Assignment Reference
1572 - 1573 ν(C=O) researchgate.netrazi.ac.ir
1523 - 1524 ν(C=C) researchgate.netrazi.ac.ir
1361 δs(C-H) researchgate.net
1275 δ(C=C-H) researchgate.net

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a material. In the analysis of this compound, Raman spectra help in elucidating the molecular structure. A notable feature in the Raman spectrum of materials derived from Fe(acac)₃ is a peak around 1588 cm⁻¹. researchgate.net This band is often considered to be an overlap of the characteristic ν(C=O) and ν(C=C) stretching vibrations, which are also observed in the FTIR spectrum. researchgate.net The analysis of vibrational spectra often involves a combination of both Raman and IR data to get a complete picture of the molecular vibrations, as some modes may be more active in one technique than the other. science.gov

Table 2: Key Raman Peak for this compound

Wavenumber (cm⁻¹) Assignment Reference
1588 ν(C=O) / ν(C=C) Overlap researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, the analysis of this compound by ¹H NMR is significantly influenced by its paramagnetic nature. The Fe(III) center in Fe(acac)₃ is a high-spin d⁵ ion, meaning it has five unpaired electrons. magritek.comwikipedia.org This paramagnetism causes the NMR signals of the ligand's protons to be significantly broadened and shifted downfield compared to diamagnetic acetylacetonate complexes. magritek.comazom.com

The ¹H-NMR spectrum of Fe(acac)₃ does not show the sharp, well-resolved peaks typical of diamagnetic organic molecules; instead, it features broad resonances. magritek.comazom.com This characteristic appearance immediately confirms the paramagnetic state of the complex. While detailed structural assignment from such a spectrum is challenging, the technique is highly informative about the electronic structure of the metal center. Furthermore, specialized NMR techniques, such as the Evans method, can be employed to determine the magnetic susceptibility of the compound in solution, which in turn allows for the calculation of the number of unpaired electrons, confirming the high-spin electronic configuration of the Fe(III) ion. magritek.comazom.com

X-ray Based Characterization Techniques

X-ray techniques provide definitive information about the crystalline structure, elemental composition, and oxidation states within this compound.

X-ray Diffraction (XRD) is the primary method for determining the crystalline structure of solid materials. XRD patterns of Fe(acac)₃ confirm its crystalline nature. The diffraction peaks correspond to specific crystallographic planes, and their positions and intensities match with standard crystal data for this compound. razi.ac.ir Analysis of the XRD data for Fe(acac)₃ nanoparticles has shown cell parameters of a = b = 3.2539 Å and c = 5.2098 Å. razi.ac.ir The technique is also sensitive to changes in the material; for instance, XRD can be used to monitor the thermal decomposition of Fe(acac)₃ into various iron oxide phases such as Fe₃O₄ and α-Fe₂O₃ at elevated temperatures. researchgate.net

Table 3: Crystal Structure Data for this compound

Parameter Value Reference
Crystal System (Typically) Monoclinic wikipedia.org
Cell Parameter 'a' 3.2539 Å razi.ac.ir
Cell Parameter 'b' 3.2539 Å razi.ac.ir
Cell Parameter 'c' 5.2098 Å razi.ac.ir

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of elements within a compound. For this compound, XPS is used to confirm that the iron is in the +3 oxidation state. The Fe 2p core level spectrum is characteristic of the oxidation state. The spectrum is split into two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂. For Fe(acac)₃, the binding energy for the Fe 2p₃/₂ peak is observed around 712.8 eV, which is indicative of Fe³⁺ species. mdpi.com This value is distinct from that of Fe²⁺, which typically appears at a lower binding energy around 710.7 eV. mdpi.com The Fe 3s spectrum also shows splitting due to exchange interactions between the 3s and 3d electrons, and the magnitude of this splitting can provide further confirmation of the high-spin Fe³⁺ state. researchgate.net

Table 4: XPS Binding Energies for Iron Species

Spectral Region Binding Energy (eV) Assignment Reference
Fe 2p₃/₂ ~712.8 Fe³⁺ mdpi.com
Fe 2p₃/₂ ~710.7 Fe²⁺ mdpi.com

Electron Microscopy for Morphological and Nanoscale Characterization

Electron microscopy techniques are instrumental in visualizing the morphology and structure of materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) is a powerful technique for imaging the size, shape, and arrangement of nanoparticles derived from this compound. Studies have demonstrated that this compound is a key precursor in the synthesis of iron oxide nanoparticles, where its concentration directly influences the resulting particle morphology. For instance, in the thermal decomposition synthesis of nanoparticles, varying the amount of this compound has a predictable effect on particle size.

Research has shown that a decrease in the amount of this compound from 0.446 g to 0.420 g can reduce the edge length of cubic nanoparticles from 15.3 nm to 10.2 nm. researchgate.net Conversely, increasing the precursor amount to 0.61 g results in larger nanoparticles with an edge length of 24.5 nm. researchgate.net However, if the quantity of this compound is reduced too much (below 0.420 g), the nanoparticles may lose their cubic shape and become more spherical and irregular, even as the size decreases further to around 9.1 nm. researchgate.net These findings underscore the critical role of the this compound precursor concentration in controlling the precise size and shape of the final nanostructures.

Table 1: Effect of this compound Quantity on Nanoparticle Size (as observed by TEM)

Amount of this compound (g) Resulting Nanoparticle Edge Length (nm) Nanoparticle Shape
0.61 24.5 Cubic
0.446 15.3 Cubic
0.420 10.2 Cubic
<0.420 9.1 Spherical / Irregular

Data sourced from studies on the thermal decomposition of Fe(acac)₃. researchgate.net


Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and morphology of materials. In the characterization of synthesized this compound, SEM analysis has revealed the formation of distinct structures. For example, nanoparticles of this compound have been characterized as having a spherical-like morphology. razi.ac.ir These spherical structures were observed to have an average size in the range of 10-20 nm. razi.ac.ir This technique provides essential information about the surface features and aggregation state of the this compound particles.

Thermal Analysis Techniques

Thermal analysis methods are employed to study the effect of heat on a material, providing information on its thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA reveals that the compound is stable up to a certain temperature, after which it undergoes decomposition. The decomposition of this compound has been observed to begin at approximately 186 °C. researchgate.net A significant weight loss of about 76% occurs in the temperature range of 186 °C to 680 °C. researchgate.net Other studies confirm that the decomposition and removal of organic species are completed at temperatures above 300 °C. researchgate.net

Table 2: TGA Decomposition Data for this compound

Parameter Temperature / Range (°C) Observation
Onset of Decomposition ~186 Start of mass loss. researchgate.net
Major Decomposition Stage 186 - 680 76% mass loss. researchgate.net
Completion of Decomposition >300 Removal of organic species. researchgate.net

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. The DSC curve for this compound shows an endothermic peak corresponding to its decomposition, which aligns with the data obtained from TGA. researchgate.net This endothermic event occurs at around 186 °C, confirming the temperature at which decomposition begins. researchgate.net Furthermore, DSC has been used to determine the enthalpy of fusion for this compound, providing insight into the energy required to melt the solid.

Table 3: Enthalpy of Fusion for this compound Determined by DSC

Enthalpy of Fusion (ΔfusH) (kJ/mol) Temperature (K)
30.1 459
25.3 460
22.6 462
25.9 454

Data sourced from the NIST Chemistry WebBook.


Other Advanced Spectroscopic Probes

Beyond microscopy and thermal analysis, other spectroscopic techniques are vital for elucidating the electronic structure and chemical behavior of this compound. Spectrophotometric studies have been conducted to investigate the formation of charge-transfer complexes between this compound (as an electron donor) and various sigma- and pi-acceptors like iodine, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and p-chloranil in a chloroform solution. nih.govresearchgate.net These studies reveal the formation of 1:1 charge-transfer complexes. nih.gov

Furthermore, a combination of spectroscopic methods including Raman, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, often paired with Density Functional Theory (DFT) calculations, has been used to perform a complete assignment of the vibrational and electronic bands of the molecule. mdpi.com UV-Vis spectroscopy, in particular, has been used to analyze the spectral changes that occur during the reduction of this compound, noting changes in the intensity and position of absorption bands at specific wavelengths such as 235 nm, 270 nm, 355 nm, and 440 nm. mdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Band Gap Determination

The electronic absorption spectrum of this compound, Fe(acac)₃, is characterized by intense bands in the ultraviolet and visible regions, arising from both ligand-centered and charge-transfer transitions. In various organic solvents, the complex typically exhibits a strong absorption band around 270 nm and another significant band at approximately 355 nm. mdpi.com A broader, less intense shoulder is also consistently observed in the visible region, generally appearing around 440 nm. mdpi.comresearchgate.net

The high-energy bands below 400 nm are primarily assigned to π-π* transitions within the acetylacetonate ligand. scribd.com The band in the visible region (around 440 nm) is attributed to a ligand-to-metal charge transfer (LMCT) transition, specifically from a π orbital of the ligand to a d orbital of the Fe(III) center. scribd.comoup.com The d-d transitions for the high-spin d⁵ Fe(III) center are spin-forbidden and, consequently, are very weak and often obscured by the much more intense charge transfer bands.

Upon reduction of the Fe(III) center to Fe(II), significant changes in the UV-Vis spectrum are observed. The intensities of the bands at 270 nm and 440 nm decrease, while the band around 355 nm increases in intensity and undergoes a redshift. mdpi.com This spectral behavior is indicative of the change in the electronic structure of the central metal ion and its interaction with the ligands.

While the concept of a "band gap" is more formally applied to bulk semiconductor materials, the energy of the lowest energy electronic transition in a molecule, often derived from the onset of the lowest energy absorption band in the UV-Vis spectrum, can be considered its HOMO-LUMO gap. For Fe(acac)₃, this corresponds to the onset of the LMCT band in the visible region.

Table 1: Key UV-Vis Absorption Bands for this compound

Wavelength (λ_max) Assignment Reference
~270 nm π-π* (Ligand) mdpi.com
~355 nm π-π* (Ligand) mdpi.com
~440 nm Ligand-to-Metal Charge Transfer (LMCT) mdpi.comresearchgate.net

Mass Spectrometry in Decomposition Studies

Mass spectrometry (MS) is a critical tool for investigating the thermal decomposition pathways of this compound. When coupled with thermal analysis techniques like thermogravimetry (TG), MS allows for the identification of gaseous products evolved at different temperatures, providing insight into the decomposition mechanism.

The electron ionization mass spectrum of the intact this compound molecule shows a parent molecular ion peak corresponding to its molecular weight of approximately 353 g/mol . The fragmentation pattern is typically characterized by the sequential loss of the acetylacetonate (acac) ligands. Common fragments observed include [Fe(acac)₂]⁺ and [Fe(acac)]⁺, resulting from the cleavage of the metal-ligand bonds.

Studies on the thermal decomposition of metal acetylacetonates (B15086760) indicate that the process is complex. researchgate.net The ligand itself can undergo fragmentation, leading to the evolution of smaller volatile molecules. Gaseous products identified during the thermal treatment of similar metal-organic precursors include water, carbon dioxide, and fragments of acetylacetone (B45752), such as acetone (B3395972) and ketene. researchgate.net The solid residue progresses from the initial complex to intermediate iron oxides like maghemite (γ-Fe₂O₃) and ultimately to the more stable hematite (B75146) (α-Fe₂O₃) at higher temperatures. ub.edu

Table 2: Common Ions in the Mass Spectrum of this compound

Ion Formula Description
[Fe(C₅H₇O₂)₃]⁺ [Fe(acac)₃]⁺ Molecular Ion
[Fe(C₅H₇O₂)₂]⁺ [Fe(acac)₂]⁺ Loss of one acac ligand
[Fe(C₅H₇O₂)]⁺ [Fe(acac)]⁺ Loss of two acac ligands
[C₅H₇O₂]⁺ [acac]⁺ Acetylacetonate ligand ion

Spectrophotometric and Polarographic Methods for Quantitative Analysis and Redox Behavior

Spectrophotometry and polarography are effective electrochemical and optical methods for the quantitative analysis and investigation of the redox properties of this compound.

Spectrophotometric Analysis: The concentration of this compound in a solution can be determined using UV-Vis spectrophotometry by applying the Beer-Lambert Law. The intense charge transfer band around 440 nm is particularly suitable for this purpose as it falls within the visible spectrum, where interference from other organic species may be less prevalent. mdpi.comresearchgate.net By measuring the absorbance of a solution at this specific wavelength (λ_max) and using a predetermined molar absorptivity coefficient (ε), the concentration can be accurately calculated. This method is widely used for routine quantification due to its simplicity, sensitivity, and speed. ijpsonline.comnih.gov

Polarographic Analysis: Polarography provides detailed information about the redox behavior of Fe(acac)₃. The complex undergoes a one-electron reduction process at the electrode surface, corresponding to the Fe(III)/Fe(II) redox couple. jst.go.jp In organic solvents like acetylacetone or N,N-dimethylformamide (DMF), this compound exhibits a distinct reduction wave. oup.comnih.gov The half-wave potential (E₁/₂) of this reduction is a characteristic of the complex and its solvent environment. For instance, in an amide-type ionic liquid, the redox potential for the [Fe(acac)₃]⁰/⁻ couple was found to be approximately -1.4 V vs. Ag|Ag(I). jst.go.jp The reduction potential can be influenced by the composition of the supporting electrolyte; for example, the addition of cations like Li⁺ and Mg²⁺ can shift the potential to more positive values due to interactions with the reduced species. oup.com These methods are valuable for studying the electrochemical stability and electron transfer properties of the complex.

Table 3: Electrochemical and Spectrophotometric Parameters

Parameter Method Typical Value/Observation Reference
Analytical Wavelength (λ_max) UV-Vis Spectrophotometry ~440 nm mdpi.comresearchgate.net
Redox Couple Polarography/Voltammetry Fe(III) + e⁻ ⇌ Fe(II) jst.go.jp
Half-Wave Potential (E₁/₂) Polarography Varies with solvent and electrolyte oup.comnih.gov

Magnetic Susceptibility and Spin State Analysis

The magnetic properties of this compound provide fundamental insights into its electronic structure. The iron(III) center in Fe(acac)₃ has a d⁵ electron configuration. In an octahedral ligand field, these five d-electrons can be arranged in either a high-spin or a low-spin state.

Magnetic susceptibility measurements unequivocally demonstrate that this compound is a high-spin complex. wikipedia.org This means that the five d-electrons are distributed among the t₂g and e_g orbitals with the maximum number of parallel spins (t₂g³ e_g²), resulting in five unpaired electrons. This high-spin configuration is consistent with the acetylacetonate ligand creating a relatively weak ligand field, where the energy required to pair electrons in the lower t₂g orbitals is greater than the energy required to promote them to the higher e_g orbitals.

The presence of five unpaired electrons makes the complex strongly paramagnetic. wikipedia.org The effective magnetic moment (μ_eff) can be calculated from experimental magnetic susceptibility data, often determined using the Evans NMR method. The theoretically predicted spin-only magnetic moment for five unpaired electrons is 5.92 μ_B. Experimental values for this compound are typically in close agreement with this prediction, with reported moments around 5.90 μ_B. wikipedia.org This confirms the S = 5/2 ground state for the Fe(III) ion in this coordination environment.

Table 4: Magnetic Properties of this compound

Property Value/State Description Reference
Electron Configuration d⁵ Fe(III) center
Spin State High-spin Five unpaired electrons (S = 5/2) wikipedia.org
Magnetic Behavior Paramagnetic Attracted to an external magnetic field wikipedia.org
Theoretical Magnetic Moment (μ_so) 5.92 μ_B Spin-only value for 5 unpaired electrons
Experimental Magnetic Moment (μ_eff) ~5.90 μ_B Confirms high-spin state wikipedia.org

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) has been extensively utilized to investigate the molecular geometry, electronic properties, and spectroscopic characteristics of ferric acetylacetonate (B107027). mdpi.commdpi.com Calculations have confirmed that Fe(acac)₃ possesses a high-spin d⁵ configuration, resulting in a ⁶A₁ ground electronic state. mdpi.com The molecule adopts a D₃ molecular symmetry, characterized by a central iron(III) ion octahedrally coordinated to the three bidentate acetylacetonate ligands. mdpi.comwikipedia.org

Theoretical studies have successfully reproduced experimental molecular structures with high accuracy. For instance, calculations using the TPSSh hybrid meta-GGA functional show that computed Fe-O bond lengths deviate from experimental crystal structure data by less than 0.003 Å, and ligand bond lengths are accurate to within 0.012 Å. mdpi.com The inclusion of all-electron scalar relativistic effects, such as through the second-order Douglas–Kroll–Hess (DKH2) approach, has been shown to have a minimal impact on the ground-state geometry of this first-row transition metal complex. mdpi.com However, these relativistic corrections are more significant for accurately predicting electronic spectra. mdpi.com

Time-Dependent DFT (TD-DFT) has been employed to simulate and interpret the UV-Vis electronic absorption spectrum of Fe(acac)₃. mdpi.commdpi.com These calculations help in assigning the nature of the electronic transitions. The spectrum is characterized by intense bands in the UV region and weaker bands in the visible region. TD-DFT studies indicate that the transitions are primarily of ligand-to-metal charge transfer (LMCT) character, with some contributions from ligand-to-ligand charge transfer (LLCT). mdpi.com The choice of functional and basis set is crucial for achieving good agreement with experimental spectra. For example, studies have shown that the B3LYP and M06 functionals, when paired with the CEP-121G basis set, provide results in close agreement with experimental absorption maxima. mdpi.com

DFT calculations have also been instrumental in studying the electrochemical properties of Fe(acac)₃, correlating computed highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies with experimentally measured redox potentials.

Table 1: Summary of DFT Functionals and Basis Sets Used in Studies of Ferric Acetylacetonate

Study FocusFunctional(s)Basis Set(s)Key Findings
Geometry and SpectroscopyTPSSh, UB3LYPDZP + DKH, cc-pVTZConfirmed ⁶A₁ ground state and D₃ symmetry. Relativistic effects are minor for geometry but important for UV-Vis spectra. mdpi.com
UV-Vis Spectra and ElectrochemistryB3LYP, M06, CAM-B3LYPCEP-121GB3LYP and M06 functionals with CEP-121G basis set provide the best agreement with experimental UV-Vis spectra. Transitions are mainly LMCT. mdpi.com

Thermodynamic Modeling of Deposition Processes

Thermodynamic modeling is a critical tool for understanding and optimizing chemical vapor deposition (CVD) processes that use this compound as a precursor for synthesizing iron-containing thin films and nanomaterials. ub.edunih.gov These models predict the phases and compositions of deposited materials under different conditions of temperature, pressure, and gas composition.

A notable study on the Metal-Organic Chemical Vapor Deposition (MOCVD) of a nanocomposite film of iron, iron oxide (Fe₃O₄), and carbon nanotubes from an Fe(acac)₃ precursor highlighted the limitations of standard thermodynamic models. Equilibrium modeling based on the minimization of standard free energy predicted the deposition of only iron carbide (Fe₃C) and carbon, which contradicted experimental observations of co-deposited Fe, Fe₃O₄, and carbon nanotubes.

To resolve this discrepancy, a modified thermodynamic model was developed. This novel approach took into account the molecular structure of the Fe(acac)₃ precursor, specifically by constraining the statistical average of oxygen atoms taken up by each metal atom during the deposition process. This modification led to predictions of the simultaneous deposition of FeO₁₋ₓ, Fe₃C, Fe₃O₄, and C in an inert atmosphere. The model further accounted for the high-temperature decomposition of iron carbide into iron and carbon, and the transformation of FeO₁₋ₓ into Fe and Fe₃O₄ upon cooling. The resulting predicted film composition of Fe₃O₄, Fe, and C was in excellent agreement with the experimental results, demonstrating the importance of precursor chemistry in the thermodynamic modeling of MOCVD processes.

Simulations of Excited-State Dynamics

While steady-state electronic properties of this compound have been well-studied with TD-DFT, the simulation of its ultrafast excited-state dynamics presents a more complex challenge. These simulations aim to model the time-evolution of the molecule after it absorbs a photon, tracking processes like internal conversion (IC), intersystem crossing (ISC), and vibrational relaxation.

Experimental studies using transient mid-infrared spectroscopy have provided a timeline for the relaxation processes in Fe(acac)₃ following excitation of its charge-transfer states. researchgate.netnih.gov These experiments reveal a rapid population of the lowest excited ligand-field state within less than 400 femtoseconds, which involves an intersystem crossing from the initial high-spin (S=5/2) state to a lower-spin (S=3/2) state. researchgate.net This is followed by vibrational cooling on the excited-state potential energy surface, which occurs on a timescale of 3 to 9 picoseconds. nih.gov The molecule then returns to the electronic ground state with a time constant of 12 to 19 picoseconds. nih.gov

Direct computational simulations of these nonadiabatic dynamics for Fe(acac)₃ are not widely reported in the literature. However, the methodologies for such simulations are well-established for other transition metal complexes. Techniques like trajectory surface hopping (TSH), particularly the fewest-switches surface hopping (FSSH) algorithm, are commonly used. wikipedia.orgnih.gov In this approach, classical nuclear trajectories are propagated on potential energy surfaces calculated by quantum chemistry, with probabilistic "hops" between different electronic states to simulate nonadiabatic transitions. wikipedia.org These methods can be combined with vibronic coupling models to provide an efficient way to simulate dynamics in large molecules. nih.govnih.gov Studies on the isolated acetylacetone (B45752) (AcAc) ligand have explored its non-adiabatic deactivation pathways, providing a foundation for understanding the role of the ligand in the relaxation dynamics of the full complex. researchgate.net Simulating the full dynamics of Fe(acac)₃ would require accurate potential energy surfaces and the inclusion of spin-orbit couplings to model the rapid intersystem crossing events.

Ab Initio and Molecular Dynamics Simulations

Ab initio and classical molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules in condensed phases, including structural fluctuations, solvent interactions, and thermal decomposition pathways. nih.govprinceton.edu

Ab initio molecular dynamics (AIMD) combines molecular dynamics with electronic structure calculations (like DFT) performed "on-the-fly" for every new atomic configuration. This method does not rely on pre-parameterized force fields and can accurately model chemical reactions and systems where electronic polarization is significant. While AIMD simulations specifically focused on Fe(acac)₃ are not prevalent in the literature, the methodology has been applied to study related systems, such as the aqueous Fe²⁺/Fe³⁺ redox reaction, providing detailed insights into the coordination and dynamics of water molecules around the iron ions. For Fe(acac)₃, AIMD could be used to investigate its thermal decomposition mechanism at an atomic level, tracking bond-breaking and formation events as the molecule fragments. ub.eduresearchgate.netresearchgate.net

Classical molecular dynamics simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system as a function of its atomic coordinates. mdpi.comuiuc.edu These simulations are computationally much less expensive than AIMD, allowing for the study of larger systems over longer timescales (nanoseconds to microseconds). However, the accuracy of a classical MD simulation is entirely dependent on the quality of the force field. mdpi.com To date, there is a lack of a specifically parameterized, publicly available classical force field for this compound. Developing such a force field would require fitting parameters to reproduce experimental data (e.g., crystal structure, vibrational spectra) and/or high-level quantum chemical calculations. Once developed, such a force field would enable simulations of Fe(acac)₃ in various solvents to study its solvation structure and dynamics, or simulations of the crystalline state to investigate phase transitions and mechanical properties. researchgate.netaps.org

Emerging Research Frontiers and Future Directions

Integration in Multifunctional Hybrid Materials

The incorporation of ferric acetylacetonate (B107027) into multifunctional hybrid materials is a rapidly growing area of research, aiming to create advanced materials with synergistic properties and novel applications. These hybrid materials often leverage the catalytic or magnetic properties of iron species derived from the ferric acetylacetonate precursor.

One promising approach involves the synthesis of composites where this compound or its derivatives are embedded within a porous support matrix. For instance, a this compound/covalent organic framework (Fe(acac)₃/COF) composite has been developed through interfacial polymerization at room temperature. researchgate.net This material exhibits high photocatalytic activity for the oxidation of benzyl (B1604629) alcohol under mild conditions, demonstrating the potential of combining the catalytic properties of the iron complex with the high surface area and stability of COFs. researchgate.net

Another significant application is in the fabrication of materials for electromagnetic wave absorption. Researchers have synthesized FeNi/NiFe₂O₄/NiO/C nanofibers using an electrospinning technique with this compound and nickel acetylacetonate as precursors. acs.org These hybrid nanofibers demonstrate effective electromagnetic wave attenuation, opening possibilities for their use in stealth technology and electromagnetic interference shielding.

Furthermore, this compound is a key precursor in the synthesis of iron oxide nanoparticles which can be integrated into various matrices to create functional composites. For example, binder-free Fe₂O₃/MWCNT/Al composite electrodes for supercapacitors have been prepared by synthesizing the composite material directly on conductive substrates. mdpi.com Additionally, the thermal decomposition of this compound is a common method for producing monodisperse iron oxide nanoparticles that can be used in biomedical applications. mdpi.com

Table 1: Examples of Multifunctional Hybrid Materials Incorporating this compound

Hybrid MaterialComponentsSynthesis MethodApplication
Fe(acac)₃/COFThis compound, Covalent Organic FrameworkInterfacial polymerizationPhotocatalysis
FeNi/NiFe₂O₄/NiO/C nanofibersThis compound, Nickel acetylacetonate, Polyacrylonitrile (B21495)ElectrospinningElectromagnetic wave absorption
Fe₂O₃/MWCNT/Al electrodeThis compound, Multi-walled carbon nanotubes, AluminumDirect synthesis on substrateSupercapacitors
Iron Oxide NanoparticlesThis compound (precursor), Oleylamine (B85491), 1-octadecene (B91540)Thermal decompositionBiomedicine

Advanced Catalytic Cycle Design and Optimization

A deeper understanding and optimization of the catalytic cycles involving this compound are crucial for developing more efficient and selective chemical transformations. Research in this area focuses on elucidating reaction mechanisms and identifying the active iron species responsible for catalysis. acs.org

In many catalytic applications, the initial step involves the in situ reduction of Fe(acac)₃ to a lower valent iron species, which is often the true catalyst. thieme-connect.de The specific oxidation state of iron active in the catalytic cycle can vary depending on the reaction type. thieme-connect.de For example, in C-H activation/annulation reactions, detailed mechanistic studies combining experiments, kinetics, Mössbauer spectroscopy, and computation have provided strong evidence for the involvement of high-spin iron(II) species as key intermediates. nih.gov

The design of the catalytic cycle also considers the role of ligands and additives. In some cross-coupling reactions, the formation of intermediary "ate-complexes" has been confirmed. thieme-connect.de The choice of ligands can significantly influence the reactivity and selectivity of the iron catalyst. nih.gov

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to model proposed catalytic cycles and understand the energetics of different reaction pathways. For instance, DFT calculations have been employed to investigate the mechanism of Fe-catalyzed glycerol (B35011) ketalization, revealing that the coordination of the substrate to the iron center is a key activation step. acs.org By understanding these fundamental mechanistic details, researchers can rationally design more effective catalytic systems based on this compound.

Green and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of this compound and its applications. This includes the development of more environmentally friendly synthesis routes for the compound itself and its use as a precursor in sustainable nanomaterial production.

Traditional synthesis of this compound often involves the use of organic solvents. wikipedia.org While effective, research is moving towards greener alternatives. One approach is the direct synthesis from iron(III) hydroxide (B78521) and acetylacetone (B45752), which can be optimized to reduce waste. razi.ac.ir

A significant area of green chemistry involving this compound is its use as a precursor for the synthesis of iron-based nanoparticles. Green synthesis methods often employ plant extracts as reducing and capping agents, offering a more sustainable alternative to conventional chemical reduction. For example, Fe₃O₄ nanoparticles have been synthesized using aloe vera plant extract with this compound as the iron source. mdpi.comsci-hub.se This biosynthetic approach avoids the use of harsh chemicals and high temperatures. mdpi.com

Microwave-induced synthesis is another green technique being explored. This method can be used to produce carbon-coated iron nanoparticles from this compound, offering a rapid and energy-efficient process. frontiersin.org The use of non-toxic and renewable reagents is a key focus in these green methodologies.

Table 2: Green Synthesis Approaches Involving this compound

ProductGreen MethodPrecursorKey Features
Fe₃O₄ NanoparticlesBiosynthesisThis compoundUse of plant extracts (e.g., aloe vera) as reducing/capping agents. mdpi.comsci-hub.se
Carbon-coated Iron NanoparticlesMicrowave-induced synthesisThis compoundRapid, energy-efficient process. frontiersin.org

In-Situ Characterization and Real-Time Reaction Monitoring

To gain deeper insights into the mechanisms of reactions catalyzed by this compound and to optimize reaction conditions, researchers are increasingly employing in-situ characterization and real-time monitoring techniques. These methods allow for the observation of chemical transformations as they occur, providing valuable data on reaction kinetics, intermediates, and catalyst behavior.

In-situ Fourier Transform Infrared (FT-IR) spectroscopy has proven to be a powerful tool for studying reactions involving this compound. For example, the urethane (B1682113) reaction of phenyl isocyanate and 1,2-propylene glycol catalyzed by Fe(acac)₃ has been investigated using in-situ FT-IR. researchgate.nettandfonline.com This technique allows for the continuous monitoring of the concentrations of reactants and products, enabling the determination of reaction rates and the influence of catalyst concentration and temperature. researchgate.nettandfonline.com

While not specific to this compound, the principles of real-time reaction monitoring in continuous-flow processes are highly relevant. Techniques like Raman spectroscopy can be integrated into flow reactors to provide continuous analysis of the reaction mixture. nih.gov By identifying a unique spectral band for the product, the progress of the reaction can be monitored in real time, facilitating rapid optimization of reaction parameters such as temperature and flow rate. nih.gov The application of such techniques to this compound-catalyzed flow reactions is a promising area for future research.

Predictive Modeling and Machine Learning in this compound Research

The application of predictive modeling and machine learning (ML) is an emerging frontier in catalysis research that holds significant promise for accelerating the discovery and optimization of catalysts, including those based on this compound. semanticscholar.orgumich.edu These computational tools can analyze large datasets to identify complex relationships between catalyst structure, properties, and performance. researchgate.net

Machine learning algorithms can be trained on experimental or computational data to build models that predict the catalytic activity of different materials. umich.edu For example, ML models can be used to screen vast chemical spaces for promising new catalyst compositions, significantly reducing the time and cost associated with traditional trial-and-error approaches. acs.org In the context of this compound, ML could be used to predict how modifications to the ligand structure or reaction conditions will impact catalytic performance.

Researchers are developing ML frameworks to sift through thousands of possible metal element configurations to design better industrial catalysts. utoronto.ca While these studies may not focus specifically on this compound, the methodologies are directly applicable. For instance, a machine learning model could be developed to predict the sheet resistance of materials fabricated using laser-induced graphitic carbon, a process where this compound can be used as a catalyst. researchgate.net

The success of machine learning in catalyst design is highly dependent on the quality and quantity of the data used for training the models. researchgate.net As more high-quality experimental and computational data on this compound-based systems become available, the predictive power and utility of ML models in this field are expected to grow significantly.

Q & A

Basic: What are the standard synthesis methods for ferric acetylacetonate, and how can purity be ensured?

This compound is typically synthesized by reacting ferric chloride (FeCl₃) with acetylacetone in aqueous or alcoholic media. A common protocol involves dissolving FeCl₃ in a mixture of water and sodium acetate (as a base) under stirring, followed by the dropwise addition of acetylacetone. The reaction yields garnet-red crystals upon cooling, which are purified via recrystallization from ethanol or ether . To confirm purity, researchers should:

  • Measure the melting point (180–183°C) using differential scanning calorimetry (DSC).
  • Perform elemental analysis (C, H, Fe) to verify stoichiometry (C₁₅H₂₁FeO₆, MW = 353.17) .
  • Use UV-Vis spectroscopy to assess ligand-to-metal charge transfer bands (e.g., peaks at ~285 nm and ~350 nm in chloroform) .

Advanced: How do structural characterization techniques resolve discrepancies in reported dielectric properties?

Early studies reported conflicting dielectric constants and dipole moments for this compound. For example:

  • X-ray crystallography confirmed a symmetrical octahedral structure with planar six-membered chelate rings, suggesting a near-zero dipole moment .
  • Microwave absorption and dielectric constant measurements in benzene solution, however, indicated significant atomic polarization (Patomic ≈ 57 cm³) but negligible orientation polarization (μ ≤ 0.10 D) .
    Methodological resolution :
  • Cross-validate using temperature-dependent dielectric studies (20–40°C) to rule out experimental artifacts.
  • Compare vapor-phase polarization (146.6 cm³ at 230°C) with solution-phase data (148.6 cm³ at 25°C) to confirm consistency .

Basic: How does solvent choice impact the stability and reactivity of this compound?

This compound exhibits high solubility in organic solvents (e.g., ethanol, benzene, chloroform) but low aqueous solubility (2 g/L at 20°C) . Stability varies:

  • Acidic conditions : Stable even with excess HCl, though prolonged exposure (>12 hours) degrades the complex .
  • Basic conditions : Rapid decomposition in alkaline solutions (e.g., NaOH), releasing colloidal Fe(OH)₃ .
    Experimental design tip : Use inert solvents (e.g., benzene) for kinetic studies to minimize ligand displacement. For redox reactions, ethanol is preferred due to its moderate polarity and compatibility with reducing agents like phenyl hydrazine .

Advanced: What mechanistic role does this compound play in catalyzing nanomaterial synthesis?

In materials science, this compound acts as a precursor for Fe-based nanoparticles. For example:

  • ZnS–FeS heterostructures : During sulfidation of Fe-doped ZIF-8, this compound decomposes to Fe³⁺ ions, which nucleate as FeS nanoparticles within a carbon matrix. XRD and TEM confirm crystallinity (d-spacing ≈ 0.27 nm for FeS) and uniform dispersion .
  • Graphitized carbon : At 850°C, this compound catalyzes graphitization of lignin-based carbon fibers, reducing Raman ID/IG ratios to 0.73 (vs. >1 for other Fe catalysts), indicating fewer defects .
    Optimization : Control Fe loading (e.g., 7.0 mmol/g) and pyrolysis temperature to balance catalytic activity and particle aggregation .

Advanced: How can researchers address contradictions in reported polarization data for this compound?

Discrepancies in dielectric studies (e.g., atomic polarization values ranging from 21.2 cm³ to 57 cm³) arise from experimental variables:

  • Sample purity : Impurities (e.g., residual solvents) alter dielectric responses. Validate via TGA to ensure >97% purity .
  • Concentration effects : Dilute solutions (≤0.01 M) minimize intermolecular interactions, reducing measurement errors .
  • Technique selection : Combine static dielectric constant measurements with microwave absorption to distinguish atomic vs. orientation polarization contributions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • IR spectroscopy : Key peaks include ν(C=O) at 1575–1600 cm⁻¹ and ν(Fe–O) at 450–500 cm⁻¹. Compare with NIST reference data (IR spectrum ID: 14024-18-1) .
  • Mössbauer spectroscopy : Reveals Fe³⁺ in a high-spin state (isomer shift δ ≈ 0.3 mm/s, quadrupole splitting Δ ≈ 0.7 mm/s) .
  • XRD : Matches reference patterns (e.g., JCPDS 00-034-0689) to confirm crystalline phase .

Advanced: How does this compound’s redox behavior influence its applications in catalysis?

This compound undergoes reversible redox transitions:

  • Reduction : With phenyl hydrazine, Fe³⁺ is reduced to Fe²⁺, losing one acetylacetonate ligand. The resulting Fe²⁺ complex coordinates with two phenyl hydrazine molecules, altering magnetic susceptibility (μeff decreases from ~5.9 μB to ~4.9 μB) .
  • Oxidation : In air-saturated ethanol, Fe²⁺ is reoxidized to Fe³⁺, regenerating the parent complex. Monitor via cyclic voltammetry (E1/2 ≈ −0.45 V vs. Ag/AgCl) .

Basic: What are the best practices for handling and storing this compound?

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent ligand oxidation .
  • Safety : Use gloves (nitrile) and eye protection (S37/39) due to irritant properties. Avoid prolonged skin contact (S26) .
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal .

Advanced: How do synthesis conditions affect the magnetic properties of this compound-derived materials?

  • Thermal decomposition : Pyrolysis at 400–600°C under N₂ yields Fe₃O₄ nanoparticles with saturation magnetization (Ms) up to 72 emu/g, influenced by carbon matrix interactions .
  • Doping : Incorporating Fe³⁺ into ZnO via co-precipitation alters magnetic behavior (paramagnetic to ferromagnetic), detectable via SQUID magnetometry .

Advanced: What strategies resolve contradictions in catalytic performance across studies?

Variations in catalytic activity (e.g., in propellant compositions vs. graphitization) stem from:

  • Coordination environment : Ligand loss during thermal treatment (e.g., in Example XIV, 0.04% this compound enhances combustion via Fe³⁺-mediated radical pathways) .
  • Support interactions : In carbon composites, π–π interactions between acetylacetonate and carbon matrices stabilize active Fe sites .
    Standardization : Pre-treat catalysts under identical conditions (e.g., 300°C pre-annealing in H₂/Ar) to ensure reproducibility .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.